molecular formula C8H10N2O2S B12743196 2,3-Diacetylaminothiophene CAS No. 90007-38-8

2,3-Diacetylaminothiophene

Cat. No.: B12743196
CAS No.: 90007-38-8
M. Wt: 198.24 g/mol
InChI Key: LXJIEFNJYXFBGP-UHFFFAOYSA-N
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Description

2,3-Diacetylaminothiophene is a heterocyclic compound that features a thiophene ring substituted with acetylamino groups at the 2 and 3 positions. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diacetylaminothiophene typically involves the acetylation of 2,3-diaminothiophene. One common method is the reaction of 2,3-diaminothiophene with acetic anhydride under reflux conditions. The reaction proceeds as follows:

2,3-diaminothiophene+2Acetic anhydrideThis compound+2Acetic acid\text{2,3-diaminothiophene} + 2 \text{Acetic anhydride} \rightarrow \text{this compound} + 2 \text{Acetic acid} 2,3-diaminothiophene+2Acetic anhydride→this compound+2Acetic acid

The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diacetylaminothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylamino groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diacetylaminothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diacetylaminothiophene involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

    2-Acetylaminothiophene: Lacks the second acetylamino group, leading to different reactivity and applications.

    3-Acetylaminothiophene: Similar to 2,3-Diacetylaminothiophene but with only one acetylamino group.

    2,3-Diaminothiophene: Precursor to this compound, with different chemical properties.

Uniqueness: this compound is unique due to the presence of two acetylamino groups, which enhance its ability to participate in hydrogen bonding and other interactions. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

90007-38-8

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-(2-acetamidothiophen-3-yl)acetamide

InChI

InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-4-13-8(7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12)

InChI Key

LXJIEFNJYXFBGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC=C1)NC(=O)C

Origin of Product

United States

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